

Application Notes and Protocols for Developing Insect Repellent Formulations with Neomenthoglycol

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Compound of Interest

Compound Name: *Neomenthoglycol*

Cat. No.: *B3432738*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of insect repellent formulations containing **Neomenthoglycol**, also known as p-Menthane-3,8-diol (PMD). **Neomenthoglycol** is a naturally derived active ingredient found in the essential oil of *Corymbia citriodora* (lemon eucalyptus) and is recognized as an effective alternative to synthetic repellents like DEET.^{[1][2][3]} This document outlines detailed protocols for formulation preparation, efficacy testing, and data interpretation.

Introduction to Neomenthoglycol (PMD)

Neomenthoglycol (cis-p-Menthane-3,8-diol) is a bicyclic monoterpenoid diol with the molecular formula $C_{10}H_{20}O_2$.^[1] It is the primary active component responsible for the repellent properties of refined oil of lemon eucalyptus (OLE).^[2] The U.S. Centers for Disease Control and Prevention (CDC) and the Environmental Protection Agency (EPA) have recognized PMD as an effective repellent for mosquitoes and other biting insects. Its mechanism of action is believed to involve interference with the olfactory receptors of insects, disrupting their ability to locate a host.

Formulation Development

The development of a stable and effective **Neomenthoglycol** formulation is critical for user acceptance and prolonged efficacy. Key components of a formulation include the active ingredient, a solvent or carrier, and potentially fixatives or enhancers to prolong the duration of protection.

Materials

- **Neomenthoglycol** (PMD), >95% purity
- Ethanol (95% or absolute)
- Isopropyl alcohol
- Glycerol
- Distilled water
- Beeswax
- Coconut oil
- Magnetic stirrer and stir bars
- Volumetric flasks and pipettes
- Beakers and graduated cylinders
- Homogenizer (for lotions)

Example Formulations

The following are example formulations for a basic spray and a simple lotion. Researchers should adjust concentrations based on desired efficacy and application type.

Table 1: Example **Neomenthoglycol** Formulations

Component	Spray Formulation (w/w %)	Lotion Formulation (w/w %)	Function
Neomenthoglycol	10 - 30%	10 - 20%	Active Ingredient
Ethanol	50 - 70%	-	Solvent/Carrier
Isopropyl Alcohol	-	10%	Solvent
Distilled Water	Balance to 100%	Balance to 100%	Diluent
Glycerol	2 - 5%	5 - 10%	Humectant/Fixative
Beeswax	-	5 - 10%	Emulsifier/Thickener
Coconut Oil	-	15 - 25%	Emollient/Carrier

Formulation Protocols

Protocol 2.3.1: Preparation of a **Neomenthoglycol** Spray (100g batch)

- Weigh 20g of **Neomenthoglycol** and add it to a 250 mL beaker.
- Add 60g of ethanol to the beaker.
- Place the beaker on a magnetic stirrer and stir until the **Neomenthoglycol** is completely dissolved.
- Add 3g of glycerol to the solution and continue to stir for 5 minutes.
- Slowly add 17g of distilled water to the solution while stirring.
- Continue stirring for an additional 15 minutes to ensure a homogenous mixture.
- Transfer the final solution to an appropriate spray bottle. Store in a cool, dark place.

Protocol 2.3.2: Preparation of a **Neomenthoglycol** Lotion (100g batch)

- In one beaker (Phase A), combine 15g of **Neomenthoglycol** with 10g of isopropyl alcohol. Stir until dissolved.

- In a separate beaker (Phase B), combine 8g of beeswax and 20g of coconut oil. Heat gently in a water bath until the beeswax is completely melted.
- In a third beaker (Phase C), gently heat 40g of distilled water and 7g of glycerol to the same temperature as Phase B.
- Slowly add Phase C to Phase B while mixing with a homogenizer.
- Allow the emulsion to cool slightly, then slowly add Phase A while continuing to homogenize.
- Continue homogenization until a smooth, uniform lotion is formed.
- Transfer the lotion to a suitable container.

Efficacy Testing Protocols

Efficacy testing is essential to determine the protective capabilities of the **Neomenthoglycol** formulations. The following protocols are based on established guidelines from organizations such as the World Health Organization (WHO).

Mosquito Rearing

A standardized colony of mosquitoes (*Aedes aegypti* or *Anopheles gambiae*) is required for consistent bioassay results.

- Rearing Conditions: Maintain at $27 \pm 2^{\circ}\text{C}$, $75 \pm 10\%$ relative humidity, with a 12:12 hour light:dark cycle.
- Feeding: Larvae can be fed a diet of fish food flakes. Adult mosquitoes should be provided with a 10% sucrose solution. For egg production, female mosquitoes will require a blood meal (ethical considerations and appropriate approvals are necessary for using live hosts).

Arm-in-Cage Test

This is a standard method for determining the Complete Protection Time (CPT).

Protocol 3.2.1: Arm-in-Cage Repellency Assay

- Recruit healthy adult human volunteers who have provided informed consent.

- Mark a defined area (e.g., 500 cm²) on the forearm of each volunteer.
- Apply a standardized amount (e.g., 1 mL) of the **Neomenthoglycol** formulation evenly over the marked area. The other arm can be used as an untreated control.
- Allow the formulation to dry for 30 minutes.
- Insert the treated forearm into a cage containing 200-500 hungry female mosquitoes for a 3-minute exposure period.
- Record the number of mosquitoes that land and probe. The test is typically continued until the first confirmed bite.
- Repeat the exposure every 30 minutes until the formulation fails (i.e., a bite occurs).
- The Complete Protection Time (CPT) is the time from application to the first confirmed bite.

Spatial Repellency Test

This test evaluates the ability of a formulation to repel insects from a treated area without direct contact.

Protocol 3.3.1: Y-Tube Olfactometer Assay

- Set up a glass Y-tube olfactometer with a controlled airflow.
- In one arm of the olfactometer, place a filter paper treated with the **Neomenthoglycol** formulation. In the other arm, place a filter paper treated with the solvent control.
- Release a single female mosquito at the base of the Y-tube.
- Allow the mosquito a set amount of time (e.g., 5 minutes) to choose an arm. A choice is recorded when the mosquito moves a set distance into one of the arms.
- Test a sufficient number of mosquitoes (e.g., 50-100) for each formulation.
- Calculate the Repellency Index (RI) using the formula: $RI = (N_c - N_t) / (N_c + N_t) \times 100$, where N_c is the number of mosquitoes in the control arm and N_t is the number of mosquitoes in the

treatment arm.

Data Presentation

Quantitative data from efficacy studies should be presented clearly to allow for easy comparison between different formulations.

Table 2: Efficacy of **Neomenthoglycol** Formulations Against *Aedes aegypti*

Formulation	Active Conc. (w/w %)	Mean CPT (hours) \pm SD	Repellency Index (%)
Spray	10%	4.5 \pm 0.5	75%
Spray	20%	7.2 \pm 0.8	88%
Spray	30%	9.1 \pm 1.1	95%
Lotion	10%	5.1 \pm 0.6	78%
Lotion	20%	8.0 \pm 0.9	90%
Positive Control (DEET 20%)	20%	8.5 \pm 1.0	92%
Negative Control (Vehicle)	0%	0.1 \pm 0.1	5%

Safety and Toxicology

While **Neomenthoglycol** (PMD) is generally considered safe for topical use, it is a known eye irritant. It is not recommended for use on children under the age of 3. Preclinical safety assessments should include skin irritation and sensitization studies.

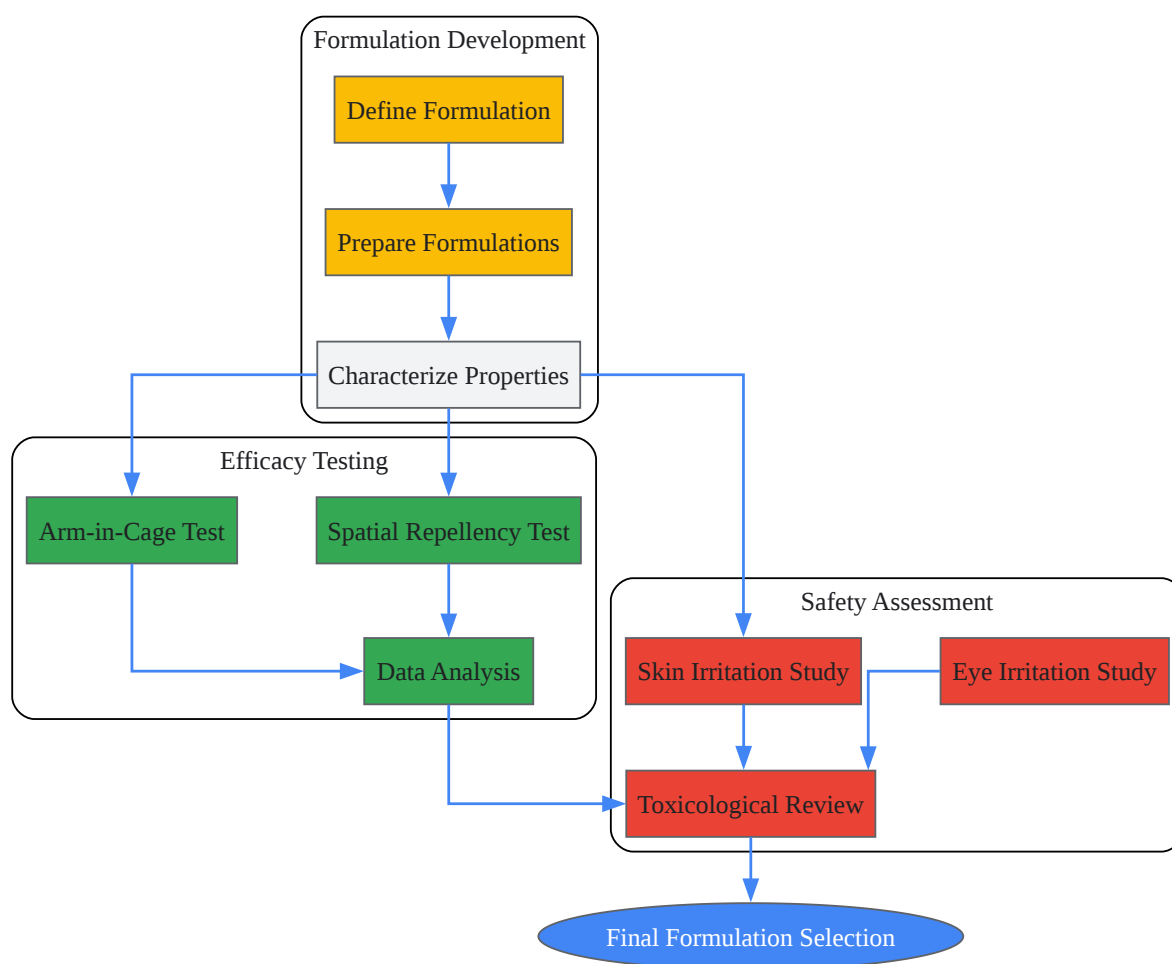
Table 3: Toxicological Profile of Common Repellent Active Ingredients

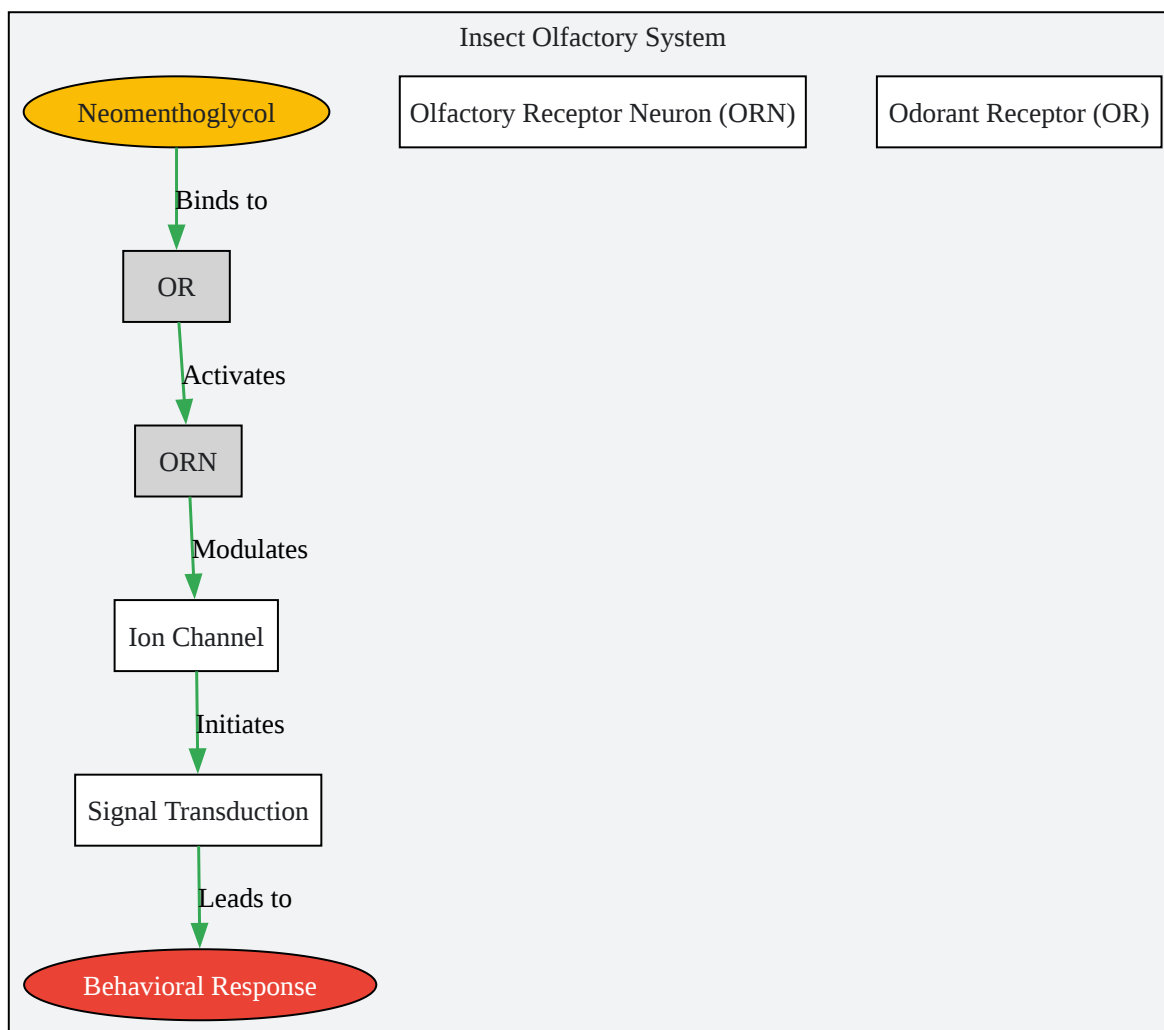
Active Ingredient	Oral Toxicity	Dermal Toxicity	Eye Irritation	Skin Irritation
Neomenthoglycol (PMD)	Very Low	Very Low	High	Very low
DEET	Low	Low	Low	Very low
Picaridin	Low	Low	Low	Very low

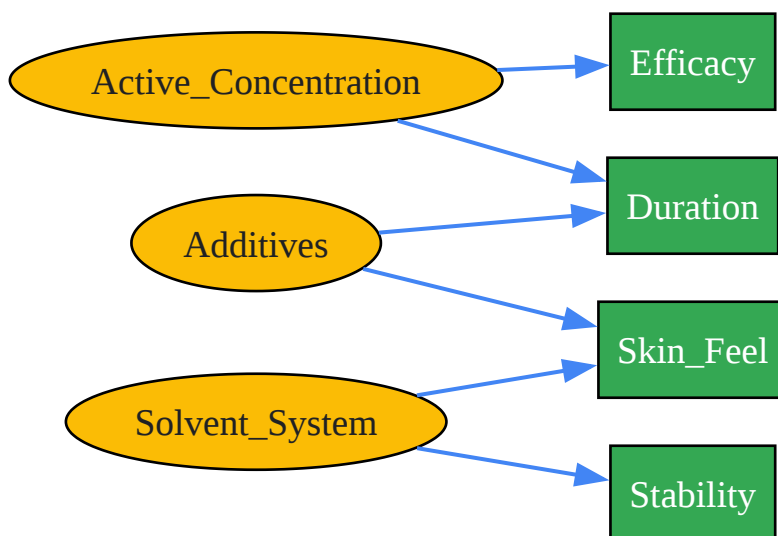
Data summarized from publicly available safety assessments.

Visualizations

Experimental Workflow







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References

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- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 3. ewg.org [ewg.org]
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